(2,4-Dihydroxy-6-methylphenyl)(phenyl)methanone
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Overview
Description
(2,4-Dihydroxy-6-methylphenyl)(phenyl)methanone, also known as 2,4-Dihydroxybenzophenone, is an organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol . This compound is a derivative of benzophenone and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-6-methylphenyl)(phenyl)methanone typically involves the reaction of 2,4-dihydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dihydroxy-6-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(2,4-Dihydroxy-6-methylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a UV absorber in various materials.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug formulations and as a protective agent against UV radiation.
Industry: Utilized in the production of sunscreens, coatings, and plastics to enhance UV resistance.
Mechanism of Action
The mechanism of action of (2,4-Dihydroxy-6-methylphenyl)(phenyl)methanone involves its ability to absorb UV radiation and convert it into less harmful energy forms. This property makes it an effective UV filter in sunscreens and other protective coatings . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar UV-absorbing properties.
2,4-Dihydroxybenzophenone: A closely related compound with similar chemical structure and properties.
4-Benzoylresorcinol: Another derivative of benzophenone with comparable applications.
Uniqueness
Its unique combination of hydroxyl and carbonyl groups allows for diverse chemical reactivity and functionalization .
Properties
CAS No. |
43221-40-5 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2,4-dihydroxy-6-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O3/c1-9-7-11(15)8-12(16)13(9)14(17)10-5-3-2-4-6-10/h2-8,15-16H,1H3 |
InChI Key |
GZRGXWUQQWWYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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